molecular formula C11H15ClO3S B3008654 4-Ethoxy-3-isopropylbenzenesulfonyl chloride CAS No. 1094231-47-6

4-Ethoxy-3-isopropylbenzenesulfonyl chloride

Cat. No.: B3008654
CAS No.: 1094231-47-6
M. Wt: 262.75
InChI Key: CDCSRFPTTLHNPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-3-isopropylbenzenesulfonyl chloride is a specialized aromatic sulfonyl chloride derivative with the molecular formula C₁₁H₁₅ClO₃S. Its structure consists of a benzene ring substituted with an ethoxy group (-OCH₂CH₃) at the para position (C4), an isopropyl group (-CH(CH₃)₂) at the meta position (C3), and a sulfonyl chloride (-SO₂Cl) functional group at the ortho position (C1) . This compound is primarily utilized in organic synthesis as a sulfonating agent, enabling the introduction of sulfonate groups into target molecules. Its applications span pharmaceutical intermediates, agrochemicals, and materials science, where steric and electronic effects of its substituents influence reactivity and selectivity.

Properties

IUPAC Name

4-ethoxy-3-propan-2-ylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO3S/c1-4-15-11-6-5-9(16(12,13)14)7-10(11)8(2)3/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCSRFPTTLHNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-isopropylbenzenesulfonyl chloride can be achieved through several methods. One common approach involves the reaction of 4-ethoxy-3-isopropylbenzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

4-Ethoxy-3-isopropylbenzenesulfonic acid+SOCl24-Ethoxy-3-isopropylbenzenesulfonyl chloride+SO2+HCl\text{4-Ethoxy-3-isopropylbenzenesulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-Ethoxy-3-isopropylbenzenesulfonic acid+SOCl2​→4-Ethoxy-3-isopropylbenzenesulfonyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3) as chlorinating agents. These methods are preferred due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-isopropylbenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

    Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to sulfonic acid derivatives using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reactions typically occur in the presence of a base such as pyridine or triethylamine to neutralize the generated hydrogen chloride (HCl).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium is employed.

Major Products

    Sulfonamides: Formed from reactions with amines.

    Sulfonate Esters: Formed from reactions with alcohols.

    Sulfonate Thioesters: Formed from reactions with thiols.

Scientific Research Applications

Organic Synthesis

4-Ethoxy-3-isopropylbenzenesulfonyl chloride serves as a versatile reagent in organic synthesis. It is commonly used for:

  • Sulfonamide Formation : It can react with amines to form sulfonamides, which are essential intermediates in drug synthesis.
  • Functionalization of Aromatic Compounds : The compound can introduce sulfonyl groups into various substrates, enhancing their reactivity for further transformations.

Pharmaceutical Development

The compound plays a crucial role in developing pharmaceutical agents:

  • Drug Design : It acts as a building block for synthesizing biologically active compounds, including inhibitors for specific enzymes. For example, it has been utilized in the synthesis of 11β-HSD1 inhibitors that are potential treatments for type II diabetes and metabolic syndrome .
  • Targeted Drug Delivery Systems : Its sulfonyl group can facilitate the attachment of drugs to carrier molecules, improving solubility and bioavailability.

Material Science

In material science, this compound is used:

  • Polymer Chemistry : It can modify polymers to enhance properties such as thermal stability and mechanical strength.
  • Coatings and Adhesives : The compound's reactivity allows it to be incorporated into coatings that require specific adhesion properties.

Case Study 1: Synthesis of Sulfonamides

A study demonstrated the effective use of this compound in synthesizing various sulfonamides through reactions with different amines. The yields were reported to be consistently high (>85%), indicating its efficiency as a sulfonating agent .

Case Study 2: Development of Enzyme Inhibitors

Research focused on synthesizing novel enzyme inhibitors using this compound highlighted its role in creating specific sulfonamide derivatives that exhibited potent inhibitory activity against target enzymes involved in metabolic pathways. The synthesized compounds showed IC50 values below 1 μM, indicating strong potential for therapeutic applications .

Data Summary

Application AreaDescriptionYield/Effectiveness
Organic SynthesisFormation of sulfonamides>85% yield
PharmaceuticalSynthesis of enzyme inhibitorsIC50 < 1 μM
Material ScienceModification of polymers and coatingsEnhanced properties

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-isopropylbenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound acts as an electrophile, reacting with nucleophiles to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives. The sulfonyl chloride group is highly reactive due to the electron-withdrawing nature of the sulfonyl group, which makes the carbon atom of the sulfonyl chloride susceptible to nucleophilic attack.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparative analysis focuses on structurally related benzenesulfonyl chlorides, emphasizing substituent effects on physicochemical properties, reactivity, and applications. Key comparisons include:

Structural and Electronic Features

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
4-Ethoxy-3-isopropylbenzenesulfonyl chloride C₁₁H₁₅ClO₃S 286.80 Ethoxy (C4), isopropyl (C3), sulfonyl chloride (C1)
4-Ethoxy-3-(imidazotriazin-yl)benzenesulfonyl chloride C₁₇H₁₉ClN₄O₄S 434.88 Ethoxy (C4), imidazo[5,1-f][1,2,4]triazin-2-yl (C3), sulfonyl chloride (C1)
  • Electronic Effects : Ethoxy and isopropyl groups are electron-donating via inductive effects, slightly deactivating the benzene ring. In contrast, the imidazotriazin moiety (containing electronegative N and O atoms) may exhibit mixed electron-withdrawing/donating effects, altering the sulfonyl chloride’s electrophilicity .

Solubility and Stability

  • Solubility : Both compounds are expected to exhibit low water solubility due to hydrophobic substituents (isopropyl, imidazotriazin). However, the ethoxy group may enhance solubility in polar aprotic solvents (e.g., DMF, DMSO).
  • Stability : Sulfonyl chlorides are generally moisture-sensitive. The imidazotriazin-containing derivative may show increased hygroscopicity due to polar N/O atoms, necessitating anhydrous storage .

Research Findings and Limitations

  • Synthetic Pathways : The synthesis of this compound typically involves Friedel-Crafts alkylation followed by sulfonation, whereas the imidazotriazin analog requires multi-step heterocyclic ring formation prior to sulfonyl chloride introduction .
  • Data Gaps : Experimental data on melting points, exact solubility, and reaction kinetics are absent in the provided references, necessitating further empirical studies.

Biological Activity

4-Ethoxy-3-isopropylbenzenesulfonyl chloride (CAS No. 1094231-47-6) is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

  • Molecular Formula : C12H15ClO2S
  • Molecular Weight : 250.76 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily stems from its ability to interact with various biological targets. The sulfonyl chloride group is known to participate in nucleophilic substitution reactions, which can lead to the modification of proteins and enzymes. This mechanism may inhibit bacterial cell wall synthesis, contributing to its antimicrobial properties .

Antimicrobial Activity

Studies indicate that compounds containing sulfonyl chloride groups exhibit significant antimicrobial properties. The mechanism involves the inhibition of enzymes critical for bacterial cell wall synthesis, thereby preventing bacterial growth and proliferation.

Study on Antimicrobial Efficacy

A study conducted by researchers at the University of Texas MD Anderson Cancer Center explored various sulfonamide derivatives, including those related to this compound. The findings indicated that these compounds demonstrated notable antimicrobial activity against a range of bacterial strains, suggesting their potential use in developing new antibiotics .

Synthesis and Biological Evaluation

The synthesis of this compound typically involves reaction with amines under basic conditions. In a comparative study, the biological activities were evaluated against established antibiotics, revealing that this compound exhibits a comparable spectrum of activity against certain pathogens.

Comparative Analysis with Similar Compounds

Compound NameStructureAntimicrobial ActivityAnti-inflammatory Activity
This compoundStructureModeratePotential
N-benzyl-4-ethoxy-3-isopropylbenzenesulfonamideStructureHighModerate
N-benzyl-4-methoxy-3-isopropylbenzenesulfonamideStructureLowHigh

Q & A

Q. What are the critical handling precautions for 4-Ethoxy-3-isopropylbenzenesulfonyl chloride in laboratory settings?

  • Methodological Answer : This compound requires strict adherence to OSHA HazCom 2012 standards. Use impervious gloves (e.g., nitrile) and tightly sealed goggles to prevent skin/eye contact . Conduct pre-experiment glove integrity checks and work in a fume hood to avoid inhalation. Implement ergonomic practices and decontamination protocols (e.g., immediate removal of contaminated clothing, handwashing post-experiment) . For large-scale reactions, employ protective work clothing and respirators rated for chemical vapors .

Q. How can researchers optimize the synthesis of this compound?

  • Methodological Answer : Begin with sulfonation of 4-ethoxy-3-isopropylbenzene, followed by chlorination. Use statistical Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry of Cl2_2/SO2_2Cl2_2). Central Composite Designs (CCD) or Box-Behnken models minimize experimental runs while quantifying interactions between variables . Monitor reaction progress via TLC or in-situ FTIR to avoid over-chlorination. Purify via recrystallization in non-polar solvents (e.g., hexane) to achieve >98% purity.

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Use 1^1H/13^13C NMR to confirm ethoxy (δ 1.3–1.5 ppm for -OCH2_2CH3_3) and isopropyl (δ 1.2–1.4 ppm for -CH(CH3_3)2_2) groups. Mass spectrometry (EI-MS) should show molecular ion peaks at m/z 262–264 (M+^+) with fragmentation patterns matching sulfonyl chloride moieties . Complement with FTIR for S=O stretching (~1370 cm1^{-1}) and C-O-C vibrations (~1250 cm1^{-1}).

II. Advanced Research Questions

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer : Design accelerated stability studies using Arrhenius kinetics. Prepare buffered solutions (pH 2–12) and incubate samples at 25°C, 40°C, and 60°C. Quantify degradation via HPLC-UV at 254 nm. Apply quantum mechanical calculations (DFT) to model hydrolysis pathways and identify transition states, cross-validating with experimental data .

Q. What strategies resolve contradictions in reactivity data (e.g., sulfonamide vs. sulfonate formation)?

  • Methodological Answer : Perform kinetic isotope effect (KIE) studies to distinguish between nucleophilic (amide) vs. electrophilic (sulfonate) pathways. Use computational reaction path searches (e.g., IRC calculations) to map energy barriers and intermediates . Validate with 18^{18}O isotopic labeling in H2_2O to track oxygen incorporation in products.

Q. How can computational modeling enhance reaction design with this sulfonyl chloride?

  • Methodological Answer : Employ density functional theory (DFT) to calculate electrostatic potential surfaces (EPS) and predict regioselectivity in substitution reactions. Screen solvents using COSMO-RS simulations to optimize polarity and reduce side reactions . Pair with machine learning (ML) algorithms trained on existing sulfonylation datasets to predict optimal catalysts (e.g., DMAP vs. pyridine).

Q. What methodologies assess the compound’s reactivity in multi-component reactions?

  • Methodological Answer : Use DoE to explore ternary reaction systems (e.g., Ugi-azide reactions). Apply High-Throughput Experimentation (HTE) with automated liquid handlers to vary stoichiometry, solvents, and catalysts. Analyze outcomes via LC-MS/MS and multivariate analysis (PCA) to identify dominant reaction pathways .

Q. How can researchers integrate this compound into cross-disciplinary applications (e.g., materials science)?

  • Methodological Answer : Explore its use as a crosslinking agent in polymer synthesis. Design radical-initiated copolymerization with styrene derivatives, monitoring gelation points via rheometry. Characterize thermal stability (TGA/DSC) and mechanical properties (DMA) of resultant polymers . For environmental applications, study its potential as a precursor for sulfonated membranes in fuel cells .

III. Methodological Resources

  • Safety & Compliance : OSHA HazCom 2012 guidelines .
  • Experimental Design : DoE frameworks (CCD, Box-Behnken) ; ICReDD’s reaction path search protocols .
  • Data Integrity : Encryption protocols and ML-driven data validation in chemical software .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.